6-Propyl-2-naphthol

概要

説明

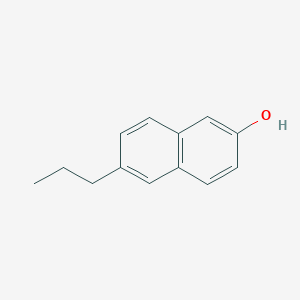

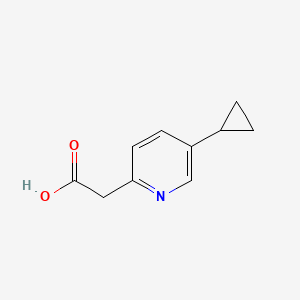

6-Propyl-2-naphthol, also referred to as 6-Propyl-2-naphthalenol, is a compound known for its applications in various industries . It is characterized by its propyl and naphthol functional groups .

Synthesis Analysis

The synthesis of 6-Propyl-2-naphthol involves a reaction with boron tribromide in dichloromethane at 0 - 20°C for 6 hours . The reaction mixture is then added to ice water, and the aqueous layer is extracted twice with dichloromethane . The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 6-propyl-naphthalene-2-ol .Molecular Structure Analysis

The molecular formula of 6-Propyl-2-naphthol is C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .Chemical Reactions Analysis

The Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a common reaction involving 2-naphthol . This reaction can be used to synthesize ethers, including 6-Propyl-2-naphthol .Physical And Chemical Properties Analysis

6-Propyl-2-naphthol has a density of 1.1±0.1 g/cm3, a boiling point of 335.3±11.0 °C at 760 mmHg, and a flash point of 161.0±11.1 °C . It has a molar refractivity of 60.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 171.3±3.0 cm3 .科学的研究の応用

Synthesis of Heterocycles

6-Propyl-2-naphthol, as a derivative of 2-naphthol, has been used in the synthesis of heterocycles . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

Multicomponent Reactions

Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework . This approach complies with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Synthesis of Bioactive Heterocyclic Scaffold

2-Naphthol based multicomponent reactions have been utilized for the construction of diverse bioactive heterocyclic scaffold . These scaffolds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .

Photochemical Reactivity

Naphthol-Naphthalimide conjugates have shown interesting photophysical properties and photochemical reactivity . The formation of quinone methides can be initiated upon excitation of naphthalimide, the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide .

Biological Activity

The biological applicability of naphthol-naphthalimide conjugates was demonstrated by the binding study of the conjugates to calf thymus DNA (ct-DNA) and bovine serum albumin (BSA) . The antiproliferative activity for the conjugates was investigated on human cancer carcinoma cells, with or without exposure to irradiation, showing an enhancement of the effect upon irradiation .

Synthesis of Diverse Heterocyclic Compounds

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have a wide range of applications in medicinal chemistry, material science, dyes and pigment science, as well as agrochemistry .

作用機序

Target of Action

It’s structurally similar to propylthiouracil , which is known to inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .

Mode of Action

Based on its structural similarity to propylthiouracil, it may also bind to thyroid peroxidase, inhibiting the conversion of iodide to iodine . This prevents the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .

Biochemical Pathways

If it acts similarly to propylthiouracil, it would affect the thyroid hormone synthesis pathway .

Result of Action

If it acts similarly to propylthiouracil, it would decrease the levels of thyroid hormones, thyroxine (T4), and triiodothyronine (T3), in the body .

Safety and Hazards

6-Propyl-2-naphthol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

6-propylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQKULXTGASLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456883 | |

| Record name | 6-Propyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propyl-2-naphthol | |

CAS RN |

2776-56-9 | |

| Record name | 6-Propyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)